molecular formula C13H15N3O3 B6003434 1-[3-(acetylamino)phenyl]-5-oxo-3-pyrrolidinecarboxamide

1-[3-(acetylamino)phenyl]-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B6003434
M. Wt: 261.28 g/mol
InChI Key: AWKYANAREOXKMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(acetylamino)phenyl]-5-oxo-3-pyrrolidinecarboxamide, commonly known as AP-5, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a derivative of the naturally occurring amino acid proline and is structurally similar to glutamate, a neurotransmitter in the brain. AP-5 has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the mechanisms of various biological processes.

Mechanism of Action

AP-5 acts as a competitive antagonist of the NMDA receptor, which is a type of ionotropic glutamate receptor. This receptor is involved in a variety of physiological processes, including synaptic plasticity, learning, and memory. By blocking the NMDA receptor, AP-5 can inhibit the effects of glutamate on these processes, allowing researchers to study the underlying mechanisms in more detail.
Biochemical and Physiological Effects:
AP-5 has been shown to have a variety of biochemical and physiological effects, including the inhibition of synaptic plasticity, the reduction of long-term potentiation (LTP), and the prevention of excitotoxicity. It has also been shown to have neuroprotective effects in animal models of cerebral ischemia and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using AP-5 in lab experiments is its potency and specificity. AP-5 is a highly selective inhibitor of the NMDA receptor, which allows researchers to study the effects of this receptor in isolation. However, one limitation of using AP-5 is that it can have off-target effects on other glutamate receptors, which can complicate the interpretation of results.

Future Directions

There are many potential future directions for research involving AP-5. One area of interest is the role of the NMDA receptor in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. Another potential direction is the development of more selective NMDA receptor inhibitors that can be used to study the receptor in even greater detail. Additionally, AP-5 could be used in combination with other compounds to study the interactions between different neurotransmitter systems in the brain.

Synthesis Methods

AP-5 can be synthesized using a variety of methods, but one common approach involves the reaction of proline with acetic anhydride to form N-acetylproline. This compound is then reacted with 3-nitrobenzoyl chloride to form N-acetyl-3-nitroproline, which is subsequently reduced with sodium dithionite to yield AP-5.

Scientific Research Applications

AP-5 has been used extensively in scientific research to study the mechanisms of various biological processes. One of its primary applications is in the study of synaptic plasticity, which is the ability of synapses to change in strength in response to activity. AP-5 is a potent inhibitor of the NMDA receptor, which is a key player in synaptic plasticity. By blocking this receptor, researchers can study the effects of synaptic plasticity on various physiological processes.

properties

IUPAC Name

1-(3-acetamidophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-8(17)15-10-3-2-4-11(6-10)16-7-9(13(14)19)5-12(16)18/h2-4,6,9H,5,7H2,1H3,(H2,14,19)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKYANAREOXKMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)N2CC(CC2=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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